

Methyl Octanoate-d15: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl Octanoate-d15

Cat. No.: B567904

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CAS Number: 1219798-91-0

This technical guide provides an in-depth overview of **Methyl Octanoate-d15**, a deuterated stable isotope-labeled compound valuable for a range of applications in research, particularly in mass spectrometry-based quantitative analysis and metabolic tracer studies. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Methyl Octanoate-d15 is the deuterated form of Methyl Octanoate, where 15 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to the endogenous compound but distinguishable by its mass-to-charge ratio. While specific experimental data for the deuterated form is limited, the physical properties of the non-labeled Methyl Octanoate provide a reliable reference.

Table 1: Physicochemical Properties of Methyl Octanoate and **Methyl Octanoate-d15**

Property	Methyl Octanoate	Methyl Octanoate-d15	Source(s)
CAS Number	111-11-5	1219798-91-0	[1]
Molecular Formula	C ₉ H ₁₈ O ₂	C ₉ D ₁₅ H ₃ O ₂	[1]
Molecular Weight	158.24 g/mol	173.33 g/mol	[1]
Appearance	Colorless liquid	Not specified (expected to be a colorless liquid)	
Boiling Point	193-195 °C	Not specified (expected to be similar to Methyl Octanoate)	
Density	0.877 g/mL at 25 °C	Not specified (expected to be slightly higher than Methyl Octanoate)	
Solubility	Insoluble in water; soluble in organic solvents	Not specified (expected to be similar to Methyl Octanoate)	
Isotopic Purity	Not Applicable	Typically ≥98 atom % D	

Applications in Research

The primary application of **Methyl Octanoate-d15** is as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of fatty acid methyl esters (FAMES). Its use is critical for correcting for variability during sample preparation and instrument analysis, thereby ensuring accurate and precise quantification of endogenous Methyl Octanoate and other related fatty acids.

Furthermore, deuterated medium-chain fatty acids and their esters serve as valuable tracers in metabolic studies. They can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of fatty acids, as well as their incorporation into complex lipids and their role in various metabolic pathways.

Experimental Protocols

Quantitative Analysis of Fatty Acid Methyl Esters (FAMES) in Biological Samples using Methyl Octanoate-d15 as an Internal Standard

This protocol outlines a general procedure for the quantification of FAMES in a biological matrix (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) with **Methyl Octanoate-d15** as an internal standard.

Materials:

- Biological sample (e.g., plasma, cell lysate, tissue homogenate)
- **Methyl Octanoate-d15** solution of a known concentration (in a suitable organic solvent)
- Extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)
- Transesterification reagent (e.g., 14% Boron trifluoride in methanol)
- Hexane
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., polar-phase column)

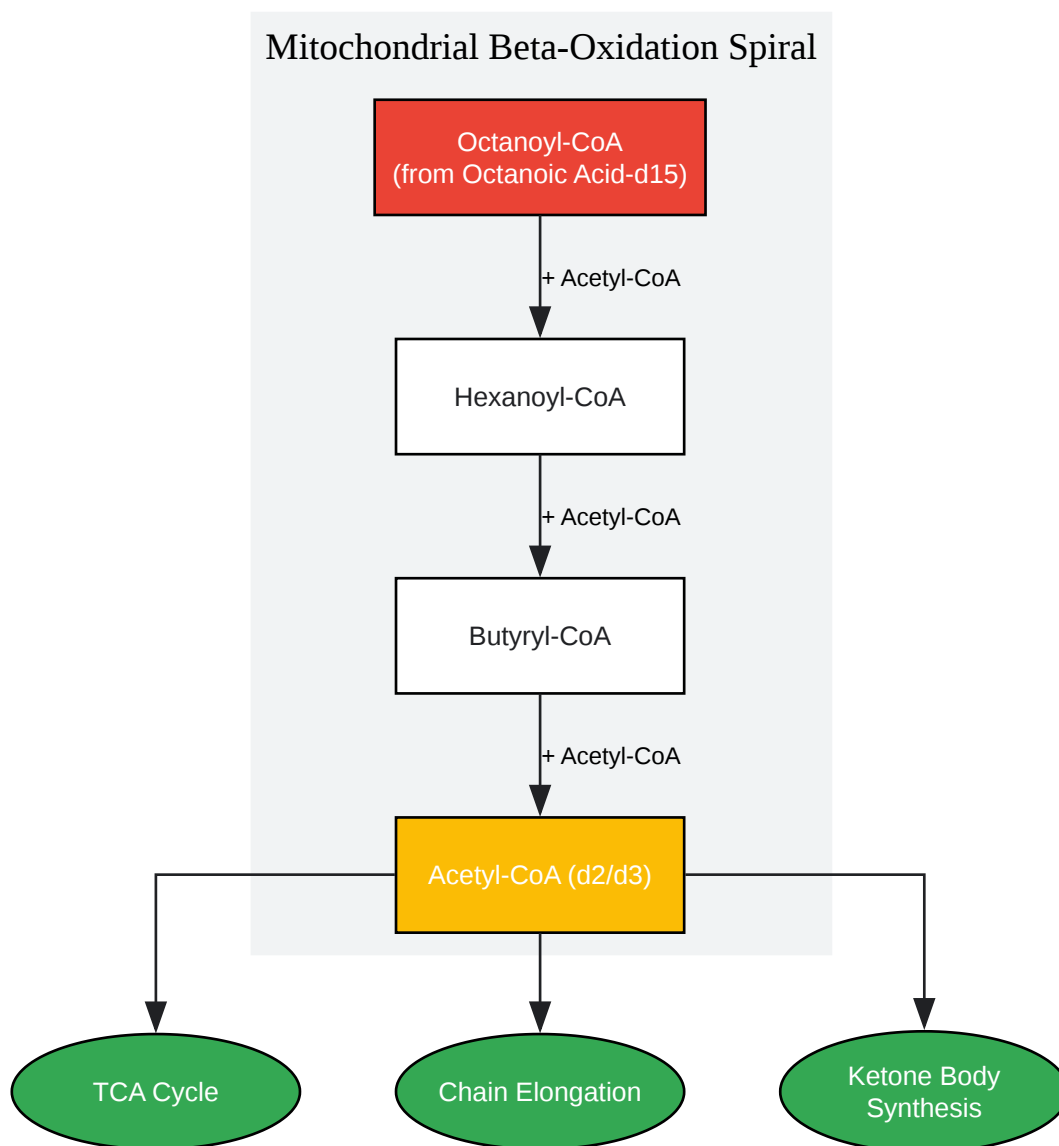
Procedure:

- Sample Preparation:

- To a known amount of the biological sample in a glass tube, add a precise volume of the **Methyl Octanoate-d15** internal standard solution.
- Add the extraction solvent, vortex vigorously, and allow for phase separation (centrifugation may be required).
- Collect the organic (lower) phase containing the lipids.
- Transesterification:
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.
 - Add the transesterification reagent to the dried lipid extract.
 - Heat the mixture at a controlled temperature (e.g., 60-100 °C) for a specified time (e.g., 10-30 minutes) to convert the fatty acids to their methyl esters.
 - Cool the reaction mixture to room temperature.
- Extraction of FAMES:
 - Add hexane and a saturated sodium chloride solution to the reaction tube.
 - Vortex thoroughly and centrifuge to separate the phases.
 - Carefully transfer the upper hexane layer containing the FAMES to a clean tube.
 - Dry the hexane extract over anhydrous sodium sulfate.
- GC-MS Analysis:
 - Transfer the final extract to a GC vial for analysis.
 - Inject a small volume of the sample onto the GC-MS system.
 - Separate the FAMES using an appropriate temperature program on the GC.
 - Detect the analytes using the mass spectrometer in selected ion monitoring (SIM) or full scan mode.

- Monitor a specific ion for the analyte of interest (e.g., m/z for Methyl Octanoate).
- Monitor a specific ion for the internal standard (e.g., m/z for **Methyl Octanoate-d15**).
- Quantification:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

Workflow for Quantitative FAME Analysis



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References

- 1. benchchem.com [benchchem.com]
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